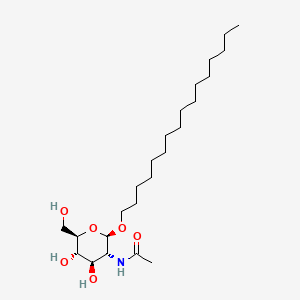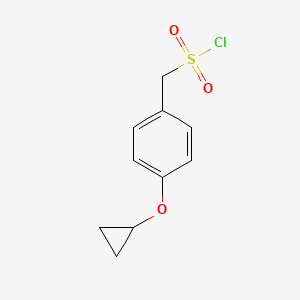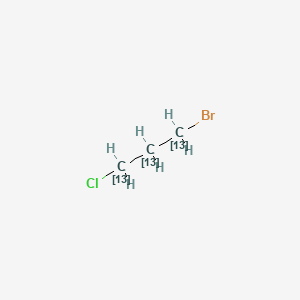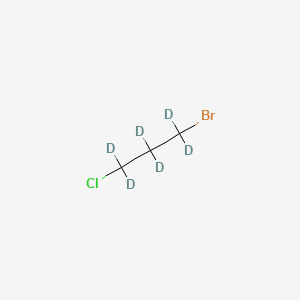
Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his-
説明
The compound “Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his-” is a peptide composed of a sequence of amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. Peptides like this one are often involved in various biological processes and can have significant implications in scientific research and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his-” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this one can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.
Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents for breaking disulfide bonds.
Substitution: Site-directed mutagenesis techniques can be used to substitute specific amino acids in the peptide sequence.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from the reduction of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Peptides like “Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his-” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and structure.
Biology: Investigated for their roles in cellular signaling, enzyme activity, and protein-protein interactions.
Medicine: Explored as potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of diagnostic assays, vaccines, and biotechnological applications.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzymes to regulate biochemical reactions.
Proteins: Interacting with other proteins to influence cellular processes.
The pathways involved in these interactions can vary widely, depending on the peptide’s sequence and the biological context in which it is studied.
類似化合物との比較
Similar Compounds
Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his-his-leu-ile-ala-glu-ile-his-thr-ala-glu-ile-arg-ala-thr-ser: A longer peptide with additional amino acids.
This compoundhis-leu-ile-ala-glu-ile-his-thr-ala-glu-ile-arg-ala-thr-ser: Another variant with different amino acid substitutions.
Uniqueness
The uniqueness of “Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his-” lies in its specific sequence, which determines its structure, function, and interactions with other molecules. This peptide’s particular arrangement of amino acids can confer unique biological activities and potential therapeutic applications.
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C180H288N58O47/c1-23-94(16)141(174(282)208-99(21)147(255)210-116(51-55-137(247)248)156(264)235-143(96(18)25-3)176(284)231-128(72-107-79-197-87-206-107)170(278)238-144(100(22)241)177(285)207-98(20)145(186)253)236-169(277)121(65-92(12)13)222-164(272)125(69-104-76-194-84-203-104)228-165(273)126(70-105-77-195-85-204-105)226-160(268)120(64-91(10)11)220-161(269)123(67-102-41-30-27-31-42-102)224-162(270)122(66-101-39-28-26-29-40-101)223-152(260)112(47-38-60-200-180(191)192)213-150(258)110(45-36-58-198-178(187)188)212-151(259)111(46-37-59-199-179(189)190)214-157(265)117(61-88(4)5)221-168(276)130(74-139(251)252)229-154(262)114(49-53-134(185)243)217-175(283)142(95(17)24-2)237-172(280)132(82-240)232-149(257)109(44-33-35-57-182)209-135(244)80-201-148(256)108(43-32-34-56-181)211-167(275)129(73-138(249)250)230-166(274)127(71-106-78-196-86-205-106)227-159(267)119(63-90(8)9)219-158(266)118(62-89(6)7)218-153(261)113(48-52-133(184)242)215-163(271)124(68-103-75-193-83-202-103)225-155(263)115(50-54-136(245)246)216-171(279)131(81-239)233-173(281)140(93(14)15)234-146(254)97(19)183/h26-31,39-42,75-79,83-100,108-132,140-144,239-241H,23-25,32-38,43-74,80-82,181-183H2,1-22H3,(H2,184,242)(H2,185,243)(H2,186,253)(H,193,202)(H,194,203)(H,195,204)(H,196,205)(H,197,206)(H,201,256)(H,207,285)(H,208,282)(H,209,244)(H,210,255)(H,211,275)(H,212,259)(H,213,258)(H,214,265)(H,215,271)(H,216,279)(H,217,283)(H,218,261)(H,219,266)(H,220,269)(H,221,276)(H,222,272)(H,223,260)(H,224,270)(H,225,263)(H,226,268)(H,227,267)(H,228,273)(H,229,262)(H,230,274)(H,231,284)(H,232,257)(H,233,281)(H,234,254)(H,235,264)(H,236,277)(H,237,280)(H,238,278)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,187,188,198)(H4,189,190,199)(H4,191,192,200)/t94-,95-,96-,97-,98-,99-,100+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,140-,141-,142-,143-,144-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTJVTMXUNTCEG-WBTWNKCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C180H288N58O47 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746724 | |
| Record name | PUBCHEM_71312130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4017 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112955-31-4 | |
| Record name | PUBCHEM_71312130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)








